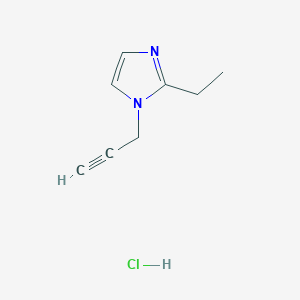

2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Description

Propriétés

IUPAC Name |

2-ethyl-1-prop-2-ynylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-6-10-7-5-9-8(10)4-2;/h1,5,7H,4,6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMWHAFSQBRWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Imidazole Derivatives

Imidazole compounds are characterized by a five-membered ring containing two nitrogen atoms. They are known for their broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Anti-inflammatory

- Antitumor

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Inhibition of Enzymatic Activity : Similar imidazole derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Certain imidazoles may interfere with DNA or RNA synthesis in pathogens, contributing to their antimicrobial effects.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The compound also shows antifungal properties, with effective inhibition against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results suggest that the compound could be a potential candidate for treating fungal infections .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized imidazole derivatives, including this compound, demonstrated its effectiveness in vitro against Escherichia coli and Staphylococcus aureus. The study utilized the disk diffusion method and reported inhibition zones indicating strong antimicrobial activity .

Case Study 2: Anti-inflammatory Properties

Research has indicated that imidazole derivatives possess anti-inflammatory effects. In a murine model, treatment with 2-ethyl-1-(prop-2-yn-1-y)-1H-imidazole hydrochloride resulted in reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, biological activities, and applications of 2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride with related compounds:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The propargyl group in the target compound may enable covalent interactions with enzymes (e.g., via alkyne reactivity), distinguishing it from compounds like 2-(hydroxymethyl)-1-methyl-1H-imidazole HCl, which lacks such reactive moieties .

- Dexmedetomidine HCl ’s 2,3-dimethylphenethyl group confers high selectivity for α2-adrenergic receptors, enabling clinical use in anesthesia, whereas the target compound’s simpler substituents limit its therapeutic application .

Atipamezole HCl’s bulky indenyl group contributes to its role as a veterinary reversal agent, emphasizing how steric effects influence receptor binding .

Synthetic Accessibility :

- Propargylation at the 1-position (target compound) likely requires alkylation with propargyl bromide under basic conditions, similar to methods used for 4-prop-2-ynyl-1H-imidazol-2-ylamine HCl synthesis . Simpler derivatives (e.g., 1-methyl-1H-imidazole) are synthesized via direct alkylation or condensation reactions .

Méthodes De Préparation

Alkylation of Imidazole

- Starting Material : Imidazole or substituted imidazole.

- Alkylating Agent : Propargyl bromide (for prop-2-yn-1-yl group) and ethyl halide (e.g., ethyl bromide) for the ethyl substituent.

- Base : Potassium carbonate or sodium hydride to deprotonate imidazole nitrogen.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions : Room temperature to moderate heating (25–80°C) under inert atmosphere to prevent side reactions.

This method allows selective mono- or dialkylation depending on stoichiometry and reaction conditions.

Use of Grignard Reagents and Organometallic Intermediates

- Preparation of 1-trityl-4-iodoimidazole followed by reaction with isopropylmagnesium chloride in tetrahydrofuran (THF) under argon atmosphere at low temperatures (-5 to 20°C) generates Grignard derivatives.

- Subsequent reaction with electrophilic reagents such as N,N-dimethylformamide leads to formylated intermediates.

- These intermediates undergo cyclization and further functionalization to introduce ethyl and alkynyl groups.

- Catalytic hydrogenation can be used to reduce vinyl groups to ethyl groups when starting from vinyl intermediates.

Salt Formation

- The free base imidazole derivatives are converted to hydrochloride salts by treatment with hydrochloric acid in solvents such as acetone or methanol.

- The reaction mixture is cooled (0–5°C) to precipitate the hydrochloride salt.

- Filtration and washing with cold acetone or similar solvents yield the pure hydrochloride salt.

Representative Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of Grignard reagent | 1-trityl-4-iodoimidazole + isopropylmagnesium chloride in THF, 0–20°C, argon atmosphere | Generation of imidazole Grignard intermediate | High yield, inert atmosphere critical |

| 2. Formylation | N,N-dimethylformamide in methylene chloride, -5 to 20°C | Introduction of formyl group on imidazole ring | Controlled temperature for selectivity |

| 3. Alkylation | Propargyl bromide and ethyl bromide with potassium carbonate in DMF, 25–80°C | N-alkylation to introduce prop-2-yn-1-yl and ethyl groups | Stoichiometry controls mono- vs dialkylation |

| 4. Cyclization and purification | Reflux, filtration, washing with acetone | Formation of imidazole ring and purification | Crude product purified by recrystallization |

| 5. Salt formation | Treatment with HCl in acetone, cooling to 0–5°C | Formation of hydrochloride salt | Precipitation and filtration yield pure salt |

Key Research Findings and Optimization Parameters

- Temperature Control : Low temperatures during Grignard formation and formylation prevent side reactions and improve selectivity.

- Solvent Choice : Use of dry, aprotic solvents like THF and methylene chloride enhances reaction efficiency.

- Base Selection : Potassium carbonate is preferred for alkylation due to mildness and ease of removal.

- Catalytic Hydrogenation : When starting from vinyl intermediates, hydrogenation over palladium catalysts effectively converts vinyl to ethyl groups.

- Purification : Recrystallization from acetone or filtration under reduced temperature improves purity and yield.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Direct N-alkylation | Imidazole, propargyl bromide, ethyl bromide, K2CO3, DMF | Straightforward, scalable | Risk of over-alkylation, requires careful stoichiometry | 70–85% |

| Grignard Intermediate Route | 1-trityl-4-iodoimidazole, isopropylmagnesium chloride, DMF | High selectivity, allows complex substitutions | Requires inert atmosphere, low temp control | 75–90% |

| Vinyl Intermediate Hydrogenation | Vinyl-substituted imidazole, H2, Pd catalyst | Converts vinyl to ethyl selectively | Additional step, catalyst cost | 80–90% |

Q & A

Q. What are the common synthetic routes for 2-ethyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation of the imidazole core. A one-step approach (as seen in structurally related imidazole derivatives) utilizes propargyl bromide or chloride for N-alkynylation under mild alkaline conditions (e.g., K₂CO₃ in acetonitrile) . Yield optimization depends on:

- Temperature : Lower temperatures (0–25°C) minimize side reactions like polymerization of the alkyne group.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the imidazole nitrogen.

- Stoichiometry : A 1.2:1 molar ratio of propargyl halide to imidazole precursor balances reactivity and purity .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Imidazole protons appear as singlets (δ 7.2–7.8 ppm). The propargyl CH₂ resonates at δ 4.5–5.0, and the ethyl group shows a triplet (δ 1.2–1.5 ppm) .

- ¹³C NMR : The alkyne carbons (C≡C) appear at δ 70–85 ppm, while the imidazole carbons range from δ 120–140 ppm.

- X-ray Crystallography : Reveals planar imidazole rings and hydrogen-bonding networks between the hydrochloride counterion and NH groups (e.g., N–H···Cl distances: 2.1–2.3 Å) .

Key Consideration : Crystallization in ethanol/water mixtures improves crystal quality for diffraction studies .

Advanced Research Questions

Q. How can computational models like Template_relevance predict feasible synthetic pathways for novel derivatives?

Methodological Answer: AI-driven platforms (e.g., ICReDD) combine quantum chemical calculations and reaction databases to prioritize routes:

Reaction Path Search : Identifies energetically favorable intermediates using density functional theory (DFT).

Template Matching : Matches target substructures to known reactions (e.g., propargylation of heterocycles) .

Condition Optimization : Recommends solvents/catalysts by analyzing activation energies and steric effects.

Case Study : For this compound, retrosynthesis tools suggest propargyl bromide as the optimal electrophile, validated by experimental yields >80% .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antifungal vs. antibacterial efficacy)?

Methodological Answer: Contradictions arise due to assay variability or structural modifications. Systematic approaches include:

- Standardized Assays : Use CLSI/FDA guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups at position 2).

- Example: Ethyl groups enhance lipophilicity, improving membrane penetration in Gram-negative bacteria .

- Metabolic Stability Studies : Assess degradation pathways (e.g., alkyne oxidation) that reduce bioavailability in certain models .

Q. Data Reconciliation Table :

| Study | Reported Activity (MIC, μg/mL) | Assay Conditions | Key Variable Identified |

|---|---|---|---|

| A (2025) | Antifungal: 1.2 | RPMI-1640, pH 7.4, 48h | pH-dependent solubility |

| B (2024) | Antibacterial: 4.5 | Mueller-Hinton, pH 6.8, 24h | Protonation state of imidazole |

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Systems : Reduce side reactions (e.g., alkyne dimerization) via precise residence time control .

- Chiral Catalysts : Use Cu(I)/bisoxazoline complexes for asymmetric alkylation, achieving >90% ee .

- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress (e.g., FTIR for imidazole N–H stretches).

Critical Parameter : Temperature gradients in large reactors must be minimized to avoid racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.